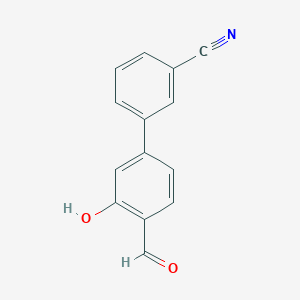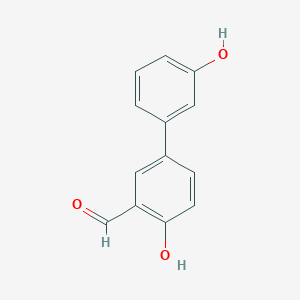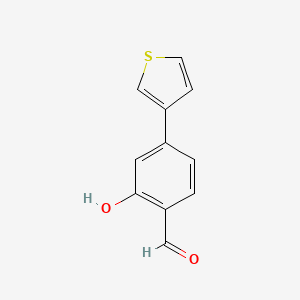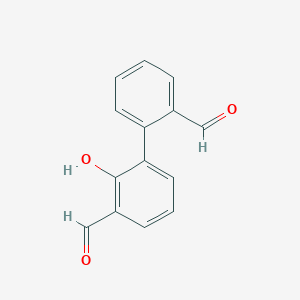
3-(4-formyl-3-hydroxyphenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-formyl-3-hydroxyphenyl)benzonitrile is an organic compound with the molecular formula C8H5NO2. It is also known by other names such as 3-formyl-4-hydroxybenzonitrile and 5-cyanosalicylaldehyde . This compound is characterized by the presence of a formyl group, a hydroxy group, and a nitrile group attached to a benzene ring. It appears as a colorless crystalline solid and is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane .
作用机制
Target of Action
Compounds with similar structures, such as berotralstat, are known to inhibit plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator .
Mode of Action
Based on the similarity to berotralstat, it can be hypothesized that this compound may also act as an inhibitor of plasma kallikrein . Inhibition of kallikrein would decrease the production of bradykinin, thereby preventing localized tissue edema that occurs during attacks of hereditary angioedema .
Biochemical Pathways
By inhibiting kallikrein, the compound could potentially disrupt these processes .
Pharmacokinetics
Similar compounds like berotralstat are orally administered, suggesting good bioavailability . The recommended dosage of Berotralstat is one 150 mg capsule once daily with food . More research is needed to determine the specific ADME properties of 5-(3-Cyanophenyl)-2-formylphenol.
Result of Action
If it acts similarly to berotralstat, it could prevent localized tissue edema that occurs during attacks of hereditary angioedema by decreasing the production of bradykinin .
准备方法
The synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile can be achieved through several synthetic routes. One common method involves the oxidation of phenol followed by a cyanation reaction . The process typically starts with the oxidation of phenol to form an intermediate compound, which is then reacted with sodium cyanide to produce this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(4-formyl-3-hydroxyphenyl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3-(4-formyl-3-hydroxyphenyl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it may be used in the development of pharmaceuticals and as a probe in biochemical studies . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals . Its unique chemical properties make it a valuable compound in multiple fields of research and development.
相似化合物的比较
3-(4-formyl-3-hydroxyphenyl)benzonitrile can be compared with other similar compounds, such as 3-formyl-4-hydroxybenzoic acid and 3-formyl-4-hydroxybenzaldehyde . These compounds share structural similarities but differ in their functional groups and chemical properties . The presence of the nitrile group in this compound distinguishes it from its analogs and contributes to its unique reactivity and applications .
属性
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSQIGHPZPYGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685042 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-09-3 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














